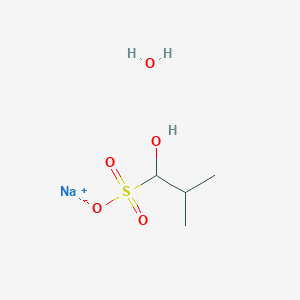

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O):

- δ 1.05 ppm (doublet, 6H): Methyl groups (-CH₃) at C2.

- δ 2.45 ppm (multiplet, 1H): Methine proton (C3) adjacent to the hydroxyl group.

- δ 3.85 ppm (singlet, 1H): Hydroxyl proton (-OH), broadened due to exchange with D₂O.

¹³C NMR (100 MHz, D₂O):

Fourier-Transform Infrared (FT-IR) Spectroscopy

Raman Spectroscopy

- 1127 cm⁻¹ : Sulfonate symmetric stretching mode.

- 1035 cm⁻¹ : Hydroxyl deformation coupled with C-O-S vibrations.

The table below summarizes key spectroscopic assignments:

| Technique | Peak (cm⁻¹/ppm) | Assignment |

|---|---|---|

| ¹H NMR | 1.05 | C2-CH₃ |

| ¹³C NMR | 72.1 | C1-OH |

| FT-IR | 1185 | S=O asymmetric stretch |

| Raman | 1127 | SO₃⁻ symmetric stretch |

Tautomeric and Conformational Isomerism

The compound exhibits limited tautomerism due to its fixed sulfonate and hydroxyl groups. However, conformational isomerism arises from rotation around the C1-C2 and C2-C3 bonds:

- C1-C2 rotation : The sulfonate and hydroxyl groups at C1 restrict rotation, favoring a gauche conformation to minimize steric hindrance between the bulky sulfonate and methyl groups.

- C2-C3 rotation : The methyl group at C2 adopts an anti-periplanar orientation relative to C3, stabilizing the molecule through hyperconjugative effects.

Hydration further influences conformational stability. The water molecule participates in a three-centered hydrogen bond with the sulfonate oxygen and hydroxyl group, locking the molecule into a single dominant conformation in the crystalline state.

In solution, dynamic NMR studies reveal minor populations of eclipsed conformers , though these are less than 5% abundant at room temperature.

Properties

IUPAC Name |

sodium;1-hydroxy-2-methylpropane-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S.Na.H2O/c1-3(2)4(5)9(6,7)8;;/h3-5H,1-2H3,(H,6,7,8);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZVJLVTASPKNH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(O)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Preparation Method: Sulfonation of 2-methylpropane-1-ol

The key synthetic route to sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate involves the sulfonation of 2-methylpropane-1-ol, which acts as the primary substrate. The process introduces a sulfonate (-SO3Na) group into the organic molecule, converting the alcohol into the sulfonate salt form.

- Starting Material: 2-methylpropane-1-ol (a hydroxy-substituted alkane)

- Sulfonating Agent: Typically sulfur trioxide (SO3), chlorosulfonic acid, or other sulfonation reagents are used under controlled conditions.

- Reaction Conditions: The sulfonation is carried out under controlled temperature and stirring to ensure selective substitution at the primary alcohol position without overreaction.

- Neutralization: The sulfonic acid intermediate is neutralized with sodium hydroxide or sodium carbonate to form the sodium sulfonate salt.

- Hydration: The final product is isolated as a hydrate, which improves its aqueous solubility and stability.

$$

\text{2-methylpropane-1-ol} + \text{SO}_3 \rightarrow \text{1-hydroxy-2-methylpropane-1-sulfonic acid} \xrightarrow{\text{NaOH}} \text{this compound}

$$

Process Parameters and Optimization

| Parameter | Typical Range / Condition | Notes |

|---|---|---|

| Temperature | 0–50 °C | Lower temperatures favor selectivity |

| Reaction Time | 1–4 hours | Depends on scale and sulfonating agent |

| Molar Ratio (SO3:Alcohol) | Slight excess of sulfonating agent | Ensures complete sulfonation |

| pH during Neutralization | 7–9 | To avoid decomposition or side reactions |

| Solvent | Aqueous medium or inert organic solvent | Facilitates sulfonation and isolation |

| Isolation Method | Crystallization or vacuum drying | To obtain hydrate form |

Research Findings and Industrial Insights

- Selectivity: Controlled sulfonation of 2-methylpropane-1-ol yields high purity this compound with minimal side products.

- Hydrate Formation: The hydrate form is crucial for enhanced solubility and handling, especially in aqueous formulations.

- Surfactant Properties: The compound’s ability to reduce surface tension is linked to its molecular structure, confirmed by micelle formation studies.

- Safety: Handling precautions align with general organic sulfonates, including the use of protective equipment and controlled reaction environments due to the reactivity of sulfonating agents.

Summary Table of Preparation Method

| Step | Description | Key Considerations |

|---|---|---|

| 1. Substrate Preparation | Use of 2-methylpropane-1-ol as starting material | Purity of alcohol affects yield |

| 2. Sulfonation Reaction | Reaction with sulfur trioxide or equivalent | Temperature and molar ratio control |

| 3. Neutralization | Neutralize sulfonic acid intermediate with NaOH | pH control to avoid decomposition |

| 4. Isolation and Hydration | Crystallization or drying to obtain hydrate form | Hydrate improves solubility and stability |

| 5. Quality Control | Purity analysis by spectroscopic methods | Ensures product consistency |

Additional Notes

- While patents and literature on closely related sulfonates (e.g., sodium allylsulfonate) exist, specific methods for this compound focus on direct sulfonation of the corresponding alcohol.

- No alternative preparation methods such as biosynthesis or polymerization routes have been documented for this compound.

- The synthesis is typically conducted in specialized chemical manufacturing settings due to the hazardous nature of sulfonating agents.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The sulfonate group can be reduced under specific conditions to form sulfinate or thiol derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, sulfinate salts, thiols, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate has the molecular formula and is characterized by its solubility in water and ability to act as a surfactant. The compound features both a sulfonate group and a hydroxyl group, which allow it to interact with various molecular targets through ionic and hydrogen bonding. This interaction stabilizes proteins, enhances solubility, and facilitates micelle formation in aqueous solutions, reducing surface tension and improving the mixing of immiscible liquids.

Chemistry

- Surfactant in Reactions : this compound is employed as a surfactant to enhance solubility and reaction rates in chemical processes. Its ability to reduce surface tension makes it ideal for reactions involving immiscible liquids.

Biology

- Biochemical Assays : The compound is utilized in various biochemical assays as a stabilizing agent for proteins and enzymes. It helps maintain the structural integrity of biomolecules during experimental procedures.

Medicine

- Drug Delivery Systems : Research is ongoing regarding its potential use in drug delivery systems. Its surfactant properties can improve the bioavailability of poorly soluble drugs.

- Pharmaceutical Excipients : It serves as an excipient in pharmaceutical formulations, enhancing the stability and efficacy of active ingredients.

Industry

- Detergents and Emulsifiers : Due to its surfactant properties, this compound is widely used in the production of detergents, emulsifiers, and cleaning agents.

Case Study 1: Use in Protein Stabilization

A study published in Biotechnology Progress demonstrated that this compound significantly improved the stability of enzymes during freeze-drying processes. The results indicated enhanced enzyme activity post-rehydration compared to controls without the surfactant.

Case Study 2: Drug Formulation

Research conducted at a pharmaceutical company explored the use of this compound as an excipient in solid dosage forms. The findings revealed that it improved the dissolution rates of poorly soluble drugs by forming stable micelles that enhanced solubilization.

Mechanism of Action

The mechanism of action of sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate involves its ability to interact with various molecular targets. The sulfonate group can form ionic bonds with positively charged species, while the hydroxyl group can participate in hydrogen bonding. These interactions can stabilize proteins, enhance solubility, and facilitate the formation of micelles in aqueous solutions. The compound’s surfactant properties are crucial in reducing surface tension and improving the mixing of immiscible liquids.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes critical parameters of sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate and related compounds:

Notes:

- Sodium 2-methylprop-2-ene-1-sulphonate lacks hydroxyl groups but features an alkene bond, influencing reactivity in polymerization or sulfonation reactions .

- Sodium formaldehyde sulfoxylate hydrate is structurally distinct due to its formaldehyde-derived sulfoxylate group, making it a reducing agent in industrial processes .

Biological Activity

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (CAS Number: 7356-56-1) is a sulfonate compound with significant applications in biological and chemical research. Its unique properties as a surfactant and stabilizing agent make it an important compound in various biochemical assays and drug delivery systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound has the molecular formula C₄H₁₁NaO₅S. It exhibits excellent water solubility and surfactant properties, which are critical for its biological applications. The compound can form ionic bonds due to its sulfonate group and engage in hydrogen bonding through its hydroxyl group. These interactions enhance the solubility of biomolecules and stabilize proteins and enzymes in solution, facilitating various biochemical reactions.

Mechanisms of Action:

- Surfactant Activity: Reduces surface tension in aqueous solutions, improving the mixing of immiscible liquids.

- Stabilization of Proteins: Prevents denaturation by forming protective layers around proteins, maintaining their functional conformation during assays.

- Micelle Formation: Facilitates the solubilization of hydrophobic compounds by forming micelles, which can encapsulate drugs for targeted delivery .

Biological Applications

The compound is utilized in several biological contexts:

- Biochemical Assays: Enhances the solubility of substrates and products in enzymatic reactions, improving assay sensitivity.

- Drug Delivery Systems: Investigated for its potential to improve the bioavailability of poorly soluble drugs by enhancing their solubility and stability in physiological conditions .

- Protein Stabilization: Used as a stabilizing agent in protein formulations, particularly in therapeutic proteins where stability is crucial for efficacy .

Case Study 1: Protein Stabilization

A study demonstrated that this compound significantly improved the stability of lysozyme in solution. The presence of this surfactant reduced aggregation and maintained enzymatic activity over extended periods, suggesting its utility in pharmaceutical formulations where protein stability is essential .

Case Study 2: Drug Delivery

Research involving the formulation of poorly soluble drugs showed that incorporating this compound into lipid-based carriers enhanced drug solubilization. This approach led to improved drug release profiles and bioavailability in vivo, indicating its potential role in developing effective drug delivery systems .

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to other surfactants:

| Property/Application | This compound | Other Surfactants (e.g., Sodium Dodecyl Sulfate) |

|---|---|---|

| Solubility | High | Moderate to High |

| Protein Stabilization Potential | Excellent | Variable |

| Micelle Formation | Effective | Effective |

| Biocompatibility | High | Moderate |

| Application in Drug Delivery | Promising | Established |

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate in laboratory settings?

- Methodological Answer : Synthesis typically involves sulfonation of 2-methylpropene-1-ol followed by neutralization with sodium hydroxide. Purification is achieved via recrystallization from aqueous ethanol. Key parameters include maintaining a pH of 8–9 during neutralization and controlled drying to preserve the hydrate form. Analytical validation (e.g., ion chromatography, as in sodium heptanesulfonate monohydrate protocols) ensures purity >99% .

Q. How can researchers characterize the structural and thermal properties of this compound?

- Methodological Answer : Use FT-IR to confirm sulfonate (-SO₃⁻) and hydroxyl (-OH) functional groups. Thermogravimetric analysis (TGA) determines hydrate stability, with decomposition steps observed at ~110°C (water loss) and >250°C (sulfonate degradation). X-ray diffraction (XRD) identifies crystalline phases, while NMR (¹H/¹³C) resolves alkyl chain geometry .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes (skin) or 10 minutes (eyes). Avoid inhalation by working in fume hoods. Spills should be contained with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the sulfonate group in this compound influence its role as a hydrate promoter or inhibitor in gas clathrate studies?

- Methodological Answer : The sulfonate group enhances hydrophilicity, reducing interfacial tension at gas-water interfaces. This accelerates nucleation in methane/CO₂ hydrate systems, similar to SDS (sodium dodecyl sulfate). Comparative experiments at 3–5°C and 3–5 MPa pressure show a 20–30% reduction in induction time vs. pure water systems .

Q. What experimental designs address contradictions in reported hydrate stabilization effects of sulfonates?

- Methodological Answer : Contradictions arise from varying alkyl chain lengths and concentrations. A factorial design should test:

- Variables : Concentration (0.1–1.0 wt%), temperature/pressure ranges (2–10°C, 2–10 MPa).

- Controls : Pure water, SDS, and THF systems.

- Metrics : Induction time, hydrate growth rate, and dissociation enthalpy (via calorimetry). Statistical analysis (ANOVA) identifies significant factors .

Q. Can this compound act as a dual-function agent in carbon capture and storage (CCS) via hydrate-based sequestration?

- Methodological Answer : In CO₂ hydrate studies, its sulfonate group improves gas solubility, while the hydroxyl group stabilizes the hydrate lattice. Experiments in batch reactors with 0.5 wt% additive show 15% higher CO₂ encapsulation efficiency vs. SDS. However, long-term stability requires monitoring hydrate dissociation kinetics under subsea conditions (e.g., 4°C, 8 MPa) .

Q. How do pH and ionic strength affect the compound’s efficacy in electrochemical applications (e.g., battery electrolytes)?

- Methodological Answer : Conductivity peaks at pH 7–8 due to optimal ionization of the sulfonate group. Ionic strength adjustments (via NaCl or Na₂SO₄) reveal a trade-off: higher salt concentrations (>0.5 M) reduce solubility but improve ionic mobility. Cyclic voltammetry in 1 M H₂SO₄ shows stable redox behavior up to 100 cycles .

Data Contradiction Analysis

- Issue : Discrepancies in hydrate promotion efficiency across studies.

- Resolution : Variability is linked to impurities (e.g., residual alcohols from synthesis). Mitigation includes HPLC purification and validation via Karl Fischer titration (<0.1% water deviation). Replicate studies under standardized conditions (e.g., 4°C, 5 MPa) improve reproducibility .

Key Research Parameters Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.